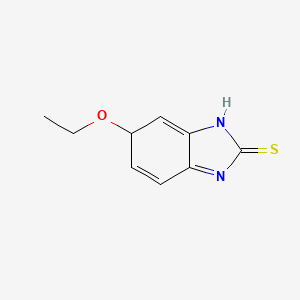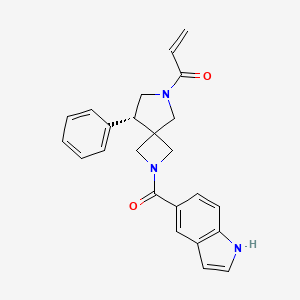
ZL-12A probe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ZL-12A probe is a stereoprobe that promotes the degradation of the transcription factor IIH (TFIIH) helicase excision repair cross-complementation group 3 (ERCC3). It achieves this by covalently modifying the cysteine residue at position 342 (C342) of ERCC3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL-12A probe involves multiple steps, starting with the preparation of the core spirocycle acrylamide structure. The key steps include:
- Formation of the spirocycle core through a cyclization reaction.
- Introduction of the acrylamide group via a nucleophilic substitution reaction.
- Final modifications to introduce the functional groups necessary for ERCC3 binding and degradation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
ZL-12A probe primarily undergoes covalent modification reactions. The key reaction it participates in is the covalent modification of the cysteine residue at position 342 of ERCC3 .
Common Reagents and Conditions
Reagents: The synthesis and reactions involving this compound typically use reagents such as acrylamide derivatives, nucleophiles, and various solvents.
Major Products
The major product formed from the reaction of this compound with ERCC3 is the covalently modified ERCC3 protein, which leads to its degradation .
Scientific Research Applications
ZL-12A probe has a wide range of applications in scientific research:
Chemistry: It is used to study covalent modification reactions and protein degradation mechanisms.
Biology: Researchers use it to investigate the role of ERCC3 in DNA repair and transcription.
Industry: This compound can be used in the development of diagnostic tools and assays for studying protein interactions and functions
Mechanism of Action
The mechanism of action of ZL-12A probe involves the covalent modification of the cysteine residue at position 342 of ERCC3. This modification leads to the degradation of ERCC3, a component of the TFIIH complex involved in DNA repair and transcription. By degrading ERCC3, this compound disrupts the function of the TFIIH complex, providing insights into the role of this protein in cellular processes .
Comparison with Similar Compounds
Similar Compounds
ZL-12B probe: Another stereoprobe with similar degradation activity but different target specificity.
ZL-13A probe: A compound with a similar spirocycle acrylamide structure but targets a different protein.
ERCC3 inhibitors: Other compounds that inhibit ERCC3 function through non-covalent interactions
Uniqueness
ZL-12A probe is unique due to its specific covalent modification of the cysteine residue at position 342 of ERCC3, leading to targeted degradation. This specificity and mechanism of action distinguish it from other ERCC3 inhibitors and similar compounds .
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[(5S)-2-(1H-indole-5-carbonyl)-5-phenyl-2,7-diazaspiro[3.4]octan-7-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1 |
InChI Key |
MYXSQZUOVQVGCH-FQEVSTJZSA-N |
Isomeric SMILES |
C=CC(=O)N1C[C@H](C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

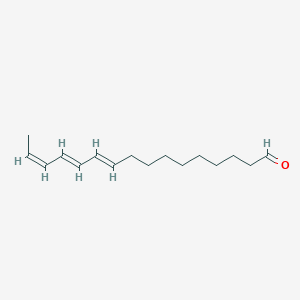
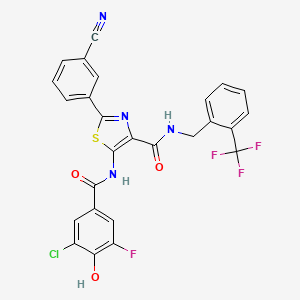
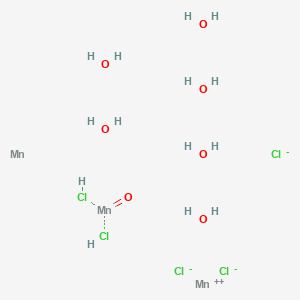

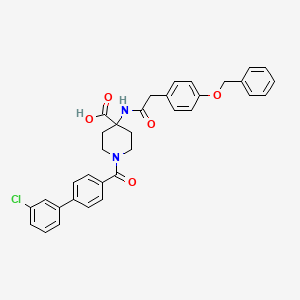

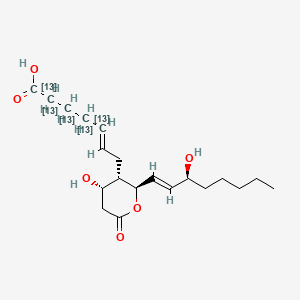
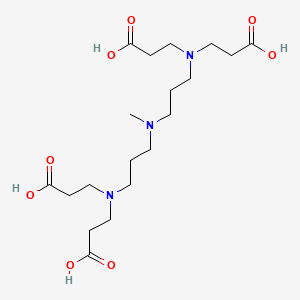
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
